Cyclohexan-d11-ol
Overview
Description
Scientific Research Applications
Cyclohexan-d11-ol is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Chemistry: Used as a solvent and a reagent in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Used in the production of deuterated polymers and other materials for specialized applications.
Mechanism of Action
Target of Action
Cyclohexan-d11-ol, also known as Cyclohexyl alcohol-d11, is a deuterated derivative of cyclohexanol . The primary target of cyclohexanol, and by extension this compound, is Alcohol dehydrogenase 1B . This enzyme plays a crucial role in the metabolism of alcohols in the body.
Mode of Action
This compound likely interacts with its target, Alcohol dehydrogenase 1B, in a similar manner to cyclohexanol. The compound may bind to the active site of the enzyme, where it is metabolized into cyclohexanone. This process involves the oxidation of the alcohol group on the cyclohexanol molecule .
Biochemical Pathways
In this pathway, Alcohol dehydrogenase 1B catalyzes the oxidation of alcohols to aldehydes or ketones, with cyclohexanol being converted to cyclohexanone .
Pharmacokinetics
Based on the properties of cyclohexanol, it can be inferred that this compound is likely absorbed in the gastrointestinal tract following oral administration, distributed throughout the body, metabolized primarily in the liver by alcohol dehydrogenase 1b, and excreted in the urine .
Result of Action
The metabolism of cyclohexanol to cyclohexanone by alcohol dehydrogenase 1b could potentially alter cellular redox states and impact various cellular processes .
Biochemical Analysis
Molecular Mechanism
It is not clear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It is not clear if there are any threshold effects observed in these studies, or any toxic or adverse effects at high doses .
Metabolic Pathways
Cyclohexan-d11-ol is involved in certain metabolic pathways. For instance, it is converted to 2-hydroxycyclohexan-1-one and cyclohexan-1,2-dione, and 6-oxohexanoate to adipate .
Transport and Distribution
It is not clear if there are any transporters or binding proteins that it interacts with, or any effects on its localization or accumulation .
Subcellular Localization
It is not clear if there are any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexan-d11-ol can be synthesized through the hydrogenation of deuterated cyclohexanone. The reaction typically involves the use of a deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation of deuterated cyclohexanone. The product is then purified through distillation and other separation techniques to achieve the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions: Cyclohexan-d11-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form deuterated cyclohexanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: It can be reduced to deuterated cyclohexane using reducing agents like lithium aluminum deuteride (LiAlD4).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum deuteride (LiAlD4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: Deuterated cyclohexanone.
Reduction: Deuterated cyclohexane.
Substitution: Deuterated cyclohexyl chloride.
Comparison with Similar Compounds
Cyclohexan-d11-ol can be compared with other deuterated compounds such as:
Cyclohexanol-d12: Another deuterated form of cyclohexanol with a higher degree of deuteration.
Cyclohexane-d12: A fully deuterated form of cyclohexane.
Cyclohexanone-d10: A deuterated form of cyclohexanone.
Uniqueness: this compound is unique due to its specific isotopic labeling, which makes it particularly useful in studies involving deuterium tracing and kinetic isotope effects. Its high isotopic purity and stability make it a valuable tool in various scientific research applications .
Properties
IUPAC Name |
1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c7-6-4-2-1-3-5-6/h6-7H,1-5H2/i1D2,2D2,3D2,4D2,5D2,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXRVTGHNJAIIH-KAFHOZLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])O)([2H])[2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480074 | |
Record name | Cyclohexan-d11-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93131-17-0 | |
Record name | Cyclohexan-d11-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 93131-17-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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